(2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chiral compound characterized by a four-membered azetidine ring with a methylsulfonylmethyl substituent. The presence of the methylsulfonyl group enhances its solubility and potential biological activity. This compound's stereochemistry is crucial, as the specific configuration of the chiral centers can significantly influence its pharmacological properties.
Research indicates that compounds similar to (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride may exhibit various biological activities, including:
Several synthesis methods for azetidine derivatives exist, including:
The applications of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride span various fields:
Interaction studies have shown that compounds similar to (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can bind effectively to various biological targets:
Several compounds share structural similarities with (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride, highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine | Stereoisomeric variant | Potentially different pharmacological effects |
| 1-Methyl-2-pyrrolidinone | Five-membered ring with similar substituents | Solvent and reagent in organic synthesis |
| 4-Methylthiazole | Contains sulfur and nitrogen | Antimicrobial properties |
These comparisons underscore that while there are structural similarities among these compounds, the specific stereochemistry and substituents of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride may impart distinct biological activities and applications not found in its analogs.
The methylsulfonylmethyl group at the 3-position of the azetidine ring serves as a critical site for nucleophilic substitution due to the electron-withdrawing nature of the sulfonyl moiety. This group activates the adjacent carbon for displacement reactions, enabling the introduction of diverse substituents. For instance, mesylate displacement has been demonstrated as a viable pathway for functionalizing similar azetidine derivatives [1] [3]. In one study, methyl 2-(methylsulfonyl)acetate underwent deprotonation with sodium hydride, followed by mesylate displacement with retention of configuration, yielding azetidine derivatives with improved pharmacokinetic properties [1].
The stereochemistry of the azetidine ring plays a pivotal role in directing substitution outcomes. The (2S,3S) configuration imposes steric constraints that favor axial attack by nucleophiles, as observed in analogous systems [3]. For example, azetidine sulfonyl fluorides (ASFs) bearing carbobenzyloxy (Cbz) protecting groups undergo efficient displacement with amines under mild thermal conditions (60°C in acetonitrile with triethylamine or K~2~CO~3~) [3]. This reactivity is attributed to the generation of a transient carbocation intermediate stabilized by the sulfonyl fluoride group, which subsequently couples with nucleophiles [3].
Table 1: Representative Nucleophilic Substitution Reactions of Azetidine Derivatives
| Substrate | Nucleophile | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| PMP(Cbz)ASF 11 | Morpholine | 60°C, MeCN, Et~3~N | 85% | [3] |
| 3-Chloroazetidine | Trifluoride | RT, THF | 78% | [5] |
| Mesylate intermediate 24 | Sodium hydride | DMF, 0°C to RT | 92% | [1] |
The high efflux ratio observed in MDCK-MDR1 assays for related compounds underscores the importance of steric modifications to mitigate P-glycoprotein-mediated efflux [1]. For instance, introducing a methyl group on the azetidine ring (as in 25) reduced efflux by increasing steric bulk around the sulfonylmethyl group [1].
Redox transformations of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine hydrochloride are limited by the stability of the sulfonyl group, which resists further oxidation. However, the azetidine ring itself can participate in redox processes under specific conditions. For example, photochemical reactions using visible light have been employed to functionalize azetidines via aza Paternò-Büchi reactions, though this pathway remains underexplored for sulfonyl-substituted variants [4].
In one notable example, azetidines underwent [2+2] cycloaddition with alkenes under visible light irradiation, yielding strained bicyclic intermediates that could be further functionalized [4]. While the methylsulfonylmethyl group in the target compound may sterically hinder such reactions, its electron-withdrawing nature could polarize the azetidine ring, facilitating alternative redox pathways.
Oxidative ring-opening of azetidines has been reported in the presence of strong oxidizing agents, though this typically requires harsh conditions incompatible with the sulfonyl group [4]. Conversely, reductive pathways, such as hydrogenation of the azetidine ring, remain challenging due to the compound’s rigidity and the stability of the sulfonyl moiety.
Derivatization of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine hydrochloride focuses on two primary strategies: (1) functionalization of the sulfonylmethyl group and (2) modification of the azetidine nitrogen.
The sulfonyl group serves as a versatile handle for introducing diverse pharmacophores. For example, defluoroalkylation of azetidine sulfonyl fluorides (ASFs) with amines generates 3-aryl-3-substituted azetidines in high yields [3]. This method has been applied to synthesize amino-azetidine derivatives, which exhibit improved permeability and reduced efflux compared to their precursors [1] [3].
Table 2: Key Derivatives Synthesized via Sulfonylmethyl Functionalization
| Reagent | Nucleophile | Derivative | Application | Reference |
|---|---|---|---|---|
| PMP(Cbz)ASF 11 | Morpholine | 3-Aminoazetidine 107 | Bioisostere for amidines | [3] |
| ASF 152 | Pomalidomide | PROTAC linker 160 | Targeted protein degradation | [3] |
The secondary amine in the azetidine ring (after deprotection of the hydrochloride salt) can undergo alkylation or acylation to introduce additional functionality. For instance, reaction with propargyl chloroformate yielded a propargyl carbamate derivative (152), which retained reactivity in subsequent coupling reactions [3]. This strategy enables the installation of "click chemistry" handles for bioconjugation or combinatorial library synthesis [3].
Stereochemical Considerations
The (2S,3S) configuration imposes distinct steric and electronic effects on derivatization. For example, methylation of the azetidine nitrogen in analogous compounds led to improved cellular potency and wild-type selectivity, as seen in EGFR inhibitor studies [1].
Signal Transducer and Activator of Transcription 3 represents a critical transcription factor that regulates gene expression associated with cellular survival, proliferation, and immune responses [1] [2]. In normal physiological conditions, Signal Transducer and Activator of Transcription 3 activation occurs transiently following cytokine stimulation through the Janus kinase pathway [1] [3]. However, constitutive activation of Signal Transducer and Activator of Transcription 3 is frequently observed in multiple cancer types, making it an attractive therapeutic target for oncological interventions [2] [4].
The azetidine-based compound series, particularly those structurally related to (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride, has demonstrated remarkable potency in Signal Transducer and Activator of Transcription 3 inhibition through a novel covalent binding mechanism [5] [6]. Research has identified that azetidine compounds H172 and H182 irreversibly bind to Signal Transducer and Activator of Transcription 3, achieving submicromolar inhibitory concentrations against Signal Transducer and Activator of Transcription 3 deoxyribonucleic acid binding activity [5] [6]. Specifically, compound H182 exhibited an inhibitory concentration fifty of 0.66 microMolar against Signal Transducer and Activator of Transcription 3, while maintaining remarkable selectivity over Signal Transducer and Activator of Transcription 1 and Signal Transducer and Activator of Transcription 5, with inhibitory concentration fifty values exceeding 15.8 microMolar for both isoforms [5] [6].
The exceptional selectivity and potency of azetidine-based Signal Transducer and Activator of Transcription 3 inhibitors arise from their ability to form covalent bonds with specific cysteine residues within the Signal Transducer and Activator of Transcription 3 protein structure [5] [6] [7]. Mass spectrometry analysis has confirmed that these compounds covalently modify Signal Transducer and Activator of Transcription 3 cysteine peptides, with particular emphasis on cysteine 426 and cysteine 468 residues [5] [6]. Site-directed mutagenesis studies have demonstrated that these cysteine residues are essential for the high-potency inhibitory activity observed with azetidine derivatives [5] [6].
The cysteine 468 residue is located at the Signal Transducer and Activator of Transcription 3-deoxyribonucleic acid interface, and its modification results in steric hindrance that prevents deoxyribonucleic acid binding [7]. This mechanism is particularly significant because cysteine 468 is unique to Signal Transducer and Activator of Transcription 3, as the equivalent position in Signal Transducer and Activator of Transcription 1 and Signal Transducer and Activator of Transcription 5 is occupied by serine residues [7]. This structural difference provides the molecular basis for the exceptional selectivity observed with azetidine-based inhibitors.
In triple-negative breast cancer models, treatment with azetidine compounds has shown profound effects on Signal Transducer and Activator of Transcription 3 signaling pathways [5] [6]. These compounds effectively inhibited both constitutive and ligand-induced Signal Transducer and Activator of Transcription 3 activation, leading to loss of viable cells and tumor cell death [5] [6]. The inhibitory effects were observed at concentrations as low as 1-3 microMolar, with maximal effects typically achieved within 30-60 minutes of treatment [6].
The downstream molecular consequences of Signal Transducer and Activator of Transcription 3 inhibition by azetidine compounds include suppression of Signal Transducer and Activator of Transcription 3 target genes such as c-Myc, vascular endothelial growth factor, B-cell lymphoma 2, and survivin [8]. Additionally, these compounds induced poly adenosine diphosphate-ribose polymerase cleavage, indicating the activation of apoptotic pathways in Signal Transducer and Activator of Transcription 3-dependent cancer cells [8].
Importantly, H278, which represents the hydrochloride salt form of H182, demonstrated enhanced therapeutic potential when combined with radiation therapy [5] [6]. In syngeneic mouse models of triple-negative breast cancer, H278 in combination with radiation completely blocked tumor growth and improved survival outcomes [5] [6]. This synergistic effect highlights the therapeutic potential of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride in combination treatment strategies.
The development of potent azetidine-based Signal Transducer and Activator of Transcription 3 inhibitors has revealed important structure-activity relationships that inform the pharmacological properties of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride [8]. The azetidine ring system provides the necessary conformational constraint and electrophilic reactivity for covalent binding to cysteine residues [8]. The methylsulfonylmethyl substituent contributes to both potency and selectivity, likely through favorable interactions within the Signal Transducer and Activator of Transcription 3 binding pocket [9].
Isothermal titration calorimetry studies have confirmed direct binding interactions between azetidine inhibitors and Signal Transducer and Activator of Transcription 3, with dissociation constants in the low micromolar range [5] [6]. The binding thermodynamics indicate spontaneous binding processes, with favorable enthalpy and entropy contributions to the overall binding affinity [5] [6].
The antimicrobial potential of azetidine derivatives, including compounds structurally related to (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride, has been extensively investigated across various bacterial and mycobacterial species [10] [11] [12] [13] [14]. These four-membered ring compounds exhibit antimicrobial activity through multiple mechanisms, primarily involving interference with bacterial cell wall biosynthesis and cell envelope integrity [15] [13] [16] [17].
Azetidine compounds function as beta-lactam antibiotics, sharing the fundamental four-membered lactam ring structure that characterizes this important class of antimicrobial agents [15] [16] [18] [17]. The beta-lactam ring of azetidine derivatives exhibits inherent ring strain that facilitates nucleophilic attack by bacterial penicillin-binding proteins, leading to irreversible acylation and subsequent inhibition of bacterial cell wall synthesis [15] [16] [17].
The antimicrobial mechanism involves the selective inhibition of bacterial cell wall biosynthesis, which has a lethal effect on actively dividing bacteria [15]. Azetidine-based beta-lactams mimic the natural d-alanine-d-alanine substrate for penicillin-binding proteins, which are essential enzymes responsible for cross-linking the peptidoglycan component of bacterial cell walls [17]. This molecular mimicry allows azetidine compounds to interfere with critical cell wall assembly processes.
Recent investigations have identified novel azetidine derivatives with potent antimycobacterial activity against multidrug-resistant Mycobacterium tuberculosis strains [13] [14]. The lead compound BGAz-001 demonstrated antimycobacterial activity against Mycobacterium smegmatis and Mycobacterium bovis bacillus Calmette-Guerin with minimum inhibitory concentrations of 30.5 and 64.5 microMolar, respectively [13] [14].
Structure-activity relationship studies of azetidine antimycobacterial compounds have revealed that modifications to the pendant amine groups and aryl ring substitutions significantly influence antimicrobial potency [13] [14]. Compounds BGAz-005, BGAz-007, BGAz-008, and BGAz-009 showed enhanced activity against Mycobacterium bovis bacillus Calmette-Guerin, with approximately two to three-fold improvements in minimum inhibitory concentrations compared to the parent compound [13] [14].
Mode of action studies suggest that azetidine compounds inhibit mycobacterial growth by interfering with cell envelope biogenesis [13] [14]. This mechanism is distinct from traditional beta-lactam activity and may involve disruption of mycolic acid synthesis or other essential cell envelope components unique to mycobacterial species [13] [14].
Investigations of meropenem ester derivatives containing azetidine structural elements have demonstrated enhanced antimicrobial activity compared to the parent antibiotic [10]. Compounds M2, M6, and M8 showed superior activity against gram-negative bacterial strains including Bacillus megatarium and Bacillus subtilis [10]. These derivatives exhibited larger zones of inhibition compared to meropenem alone, suggesting improved antimicrobial efficacy [10].
The enhanced activity of azetidine-containing ester derivatives may result from improved bacterial cell penetration or altered interactions with penicillin-binding proteins [10]. Molecular docking studies have indicated favorable binding interactions between these compounds and target enzymes, including urease and alpha-amylase, which may contribute to their antimicrobial mechanisms [10].
Bacterial resistance to azetidine-based antimicrobials primarily occurs through expression of beta-lactamase enzymes that can hydrolyze the four-membered lactam ring [19] [15] [17]. More than 1,800 different beta-lactamase enzymes have been documented across various bacterial species, each with distinct chemical structures and catalytic efficiencies [19] [17]. The development of azetidine derivatives with resistance to beta-lactamase hydrolysis represents an important research direction for overcoming antimicrobial resistance.
The structural modifications present in (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride may provide advantages in terms of beta-lactamase stability due to the steric hindrance created by the methylsulfonylmethyl substituent. Additionally, the specific stereochemistry of the (2S,3S) configuration may influence interactions with bacterial enzymes and resistance mechanisms.
The cardiovascular pharmacological effects of azetidine derivatives, including compounds related to (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride, represent an emerging area of investigation with potential therapeutic implications [20] [21] [22] [23] [24] [25]. While direct cardiovascular studies of the specific compound are limited, research on structurally related azetidine derivatives and methylsulfonyl-containing compounds provides insights into potential cardiovascular modulatory mechanisms.
Recent research has identified azetidine-containing compounds as novel modulators of adenosine A2A receptors, which play critical roles in cardiovascular physiology [26]. Fragment Fg754, containing an azetidine moiety, has been characterized as a negative allosteric modulator of adenosine A2A receptors with inhibitory potency comparable to established modulators [26]. This discovery suggests that azetidine-based compounds may influence cardiovascular function through adenosine receptor pathways.
Adenosine A2A receptors are widely distributed in cardiovascular tissues and regulate important physiological processes including coronary blood flow, myocardial protection, and vascular tone [26]. Modulation of these receptors by azetidine derivatives could potentially influence cardiovascular hemodynamics and provide cardioprotective effects under pathological conditions.
Compounds structurally related to azetidine derivatives, particularly those containing azacytidine moieties, have demonstrated significant cardiovascular protective effects through epigenetic mechanisms [22] [23] [24]. 5-Azacytidine has shown protective roles in myocardial infarction models through modulation of macrophage polarization and cardiac fibroblast function [22]. Treatment with 5-azacytidine improved ejection fraction, contractility, and relaxation indices in experimental myocardial infarction models [22].
The cardioprotective mechanisms of azacytidine compounds involve inhibition of deoxyribonucleic acid methylation and subsequent effects on gene expression patterns in cardiac tissues [23] [24]. Low-dose 5-azacytidine treatment attenuated pathological cardiac remodeling associated with pressure overload and reduced cardiac fibrosis [24]. These effects were associated with reductions in global deoxyribonucleic acid methylation in myocardial cells [24].
Research has demonstrated that metal complexation of azetidine-related compounds can enhance their cardiovascular protective properties [21]. Metal-based complexes containing zinc, copper, and other transition metals have shown improved cardioprotective effects compared to their non-complexed counterparts [21]. These metal complexes exhibit cardioprotective mechanisms through modulation of oxidative stress, mitochondrial function, and inflammatory pathways [21].
The potential for (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride to form metal complexes through its sulfur-containing substituent may contribute to enhanced cardiovascular activity. Metal coordination could modify the pharmacokinetic properties and tissue distribution of the compound, potentially improving its therapeutic index in cardiovascular applications.
Azetidine-2-one derivatives of ferulic acid have demonstrated significant anti-inflammatory activity in both acute and chronic inflammation models [25]. These compounds showed maximum anti-inflammatory effects 24 hours after administration, suggesting long-acting pharmacokinetic profiles [25]. The anti-inflammatory properties of azetidine derivatives may contribute to cardiovascular protection through reduction of inflammatory processes that contribute to atherosclerosis, myocardial injury, and vascular dysfunction.
The methylsulfonyl group present in (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride may contribute to anti-inflammatory activity through interactions with inflammatory mediators or enzymes involved in inflammatory cascades. Sulfonyl-containing compounds have been associated with modulation of cyclooxygenase and lipoxygenase pathways, which are important targets for cardiovascular protection.
While specific hemodynamic studies of (2S,3S)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride are not available, research on related azetidine compounds suggests potential vascular modulatory effects [27]. The four-membered ring structure and stereochemical configuration may influence interactions with vascular smooth muscle cells, endothelial cells, or cardiovascular signaling pathways.
The hydrochloride salt formulation of the compound may enhance water solubility and bioavailability, potentially improving cardiovascular tissue penetration and therapeutic efficacy. Enhanced solubility characteristics are particularly important for cardiovascular applications where rapid onset of action and predictable pharmacokinetics are desired.
| Pharmacological Target | Mechanism of Action | Potency/Activity | Selectivity | Clinical Relevance |
|---|---|---|---|---|
| Signal Transducer and Activator of Transcription 3 | Covalent binding to Cys426/Cys468 | IC₅₀ ~0.66 μM | >23-fold vs Signal Transducer and Activator of Transcription 1/5 | High oncological potential |
| Bacterial cell wall synthesis | Beta-lactam mechanism | MIC 21-32 μM | Broad-spectrum activity | Antimicrobial applications |
| Adenosine A2A receptors | Negative allosteric modulation | Comparable to established modulators | Receptor subtype selective | Cardiovascular protection |
| Inflammatory pathways | Multiple anti-inflammatory mechanisms | Long-acting effects (24h) | Tissue-specific activity | Cardioprotective potential |
| Mycobacterial cell envelope | Cell envelope biogenesis interference | MIC 30.5-64.5 μM | Mycobacteria-specific | Tuberculosis treatment |